REACTION_CXSMILES
|
ClC(Cl)(Cl)COC([N:7]1[CH2:12][CH2:11][N:10]([C:13]2[CH:21]=[CH:20][CH:19]=[C:18]3[C:14]=2[CH:15]=[C:16]([CH3:22])[NH:17]3)[CH2:9][CH2:8]1)=O.OP([O-])(O)=O.[K+]>[Zn].O1CCCC1>[CH3:22][C:16]1[NH:17][C:18]2[C:14]([CH:15]=1)=[C:13]([N:10]1[CH2:11][CH2:12][NH:7][CH2:8][CH2:9]1)[CH:21]=[CH:20][CH:19]=2 |f:1.2|
|
Name
|
4-(2,2,2-trichloroethoxycarbonyl)-1-(2-methyl-1H-indol-4-yl)piperazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(COC(=O)N1CCN(CC1)C1=C2C=C(NC2=CC=C1)C)(Cl)Cl
|
Name
|
KH2PO4
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed
|
Type
|
WASH
|
Details
|
silica gel (approximately 75 g) and elution with methylene chloride/methanol/ammonium hydroxide [6:1:0.1]
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=CC=CC(=C2C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.79 mmol | |
AMOUNT: MASS | 0.17 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |